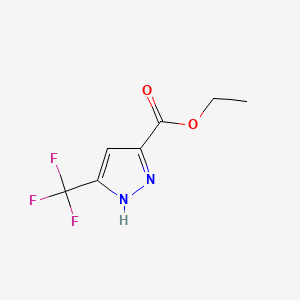

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

CAS No.: 129768-30-5

Cat. No.: VC3720078

Molecular Formula: C7H7F3N2O2

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129768-30-5 |

|---|---|

| Molecular Formula | C7H7F3N2O2 |

| Molecular Weight | 208.14 g/mol |

| IUPAC Name | ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-5(12-11-4)7(8,9)10/h3H,2H2,1H3,(H,11,12) |

| Standard InChI Key | AKFFNTKRAYWFRN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NNC(=C1)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=NNC(=C1)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate belongs to the class of fluorinated heterocycles. The compound contains a pyrazole core with three key functional groups: a trifluoromethyl (CF₃) substituent at the 3-position, an ethyl carboxylate (COOEt) at the 5-position, and a free N-H at the 1-position. This arrangement creates a molecule with unique electronic properties due to the strong electron-withdrawing effect of the trifluoromethyl group.

The presence of the trifluoromethyl group significantly alters the electron density distribution within the pyrazole ring compared to non-fluorinated analogs. This electronic modification influences the compound's reactivity, stability, and potential interactions with biological targets. The structural similarity to other trifluoromethylated pyrazoles, such as 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, suggests comparable chemical behaviors and properties .

Structural Comparison with Related Compounds

Table 1: Comparison of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with Related Compounds

Synthesis Methods

General Synthetic Approaches

The synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can be approached through several established methodologies for trifluoromethylated pyrazoles. One practical synthetic method involves the cyclization of appropriate β-ketoesters with hydrazine, followed by functionalization steps to introduce the trifluoromethyl group. Alternatively, direct synthesis from trifluoromethylated precursors represents an efficient approach.

Research by Enamine has demonstrated a practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, which provides valuable insights into potential synthetic routes for the target compound . Their work describes a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, yielding a mixture of regioisomers that can be separated based on boiling point differentials .

Regioselective Synthesis

The regioselectivity in the synthesis of trifluoromethylated pyrazoles presents a significant challenge, as illustrated in related research. The position of the trifluoromethyl group (3 versus 5) depends on the synthetic approach and reaction conditions employed. For ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate specifically, controlling this regioselectivity is crucial to obtain the desired 3,5-substitution pattern.

The work on 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles demonstrates that separation of regioisomeric mixtures can be achieved through careful analysis of boiling point versus pressure diagrams, a technique that could potentially be adapted for the target compound . Additionally, strategic selection of starting materials with predefined substitution patterns can direct the cyclization process toward the desired regioisomer.

Functional Group Modification

Another approach to synthesizing ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves functional group modification of existing pyrazole scaffolds. For instance, research has shown that 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be a valuable intermediate in the synthesis pathway . Esterification of this acid with ethanol would yield the target ethyl ester.

Applications and Biological Activity

Synthetic Intermediate

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate serves as a valuable synthetic intermediate for the preparation of more complex molecules. The ethyl ester group can undergo various transformations, including:

-

Hydrolysis to the corresponding carboxylic acid

-

Amidation to form carboxamides (similar to N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide )

-

Reduction to alcohols or aldehydes

-

Conversion to other functionalities through standard organic transformations

These transformations enable the use of the compound as a building block in the synthesis of diverse molecular libraries for drug discovery programs.

Structure-Activity Relationships

The relationship between structure and biological activity for trifluoromethylated pyrazoles provides insight into the potential applications of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. The trifluoromethyl group at the 3-position contributes to unique electronic properties that can influence binding to biological targets. Meanwhile, the carboxylate functionality at the 5-position offers a site for additional structural diversification.

Research on pyrazole derivatives has shown their potential as anti-inflammatory agents , suggesting that ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate might exhibit similar properties or serve as a precursor to compounds with such activity. The specific positioning of functional groups on the pyrazole ring plays a crucial role in determining biological activity profiles.

Analytical Characterization

Spectroscopic Properties

The analytical characterization of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate would typically involve various spectroscopic techniques. Based on the structural features of the compound, the following spectroscopic properties can be anticipated:

-

¹H NMR spectroscopy would show characteristic signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), as well as a singlet for the pyrazole C4-H.

-

¹³C NMR would display signals for the carbonyl carbon of the ester, the three carbons of the pyrazole ring, the carbon of the trifluoromethyl group (typically appearing as a quartet due to C-F coupling), and the two carbons of the ethyl group.

-

¹⁹F NMR would show a characteristic singlet for the trifluoromethyl group, providing valuable confirmation of the CF₃ functionality.

-

IR spectroscopy would reveal distinctive bands for the C=O stretching of the ester (typically around 1700-1730 cm⁻¹), as well as bands associated with the pyrazole ring vibrations and C-F stretching.

Chromatographic Analysis

Chromatographic techniques are essential for the purification and analysis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Based on the properties of similar compounds, the following approaches would be suitable:

-

High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (C18) with suitable mobile phases such as acetonitrile/water mixtures.

-

Gas Chromatography (GC), particularly useful for confirming the purity of the compound and analyzing reaction mixtures during synthesis.

-

Thin-Layer Chromatography (TLC) for monitoring reactions and guiding purification strategies, typically using silica gel plates with appropriate solvent systems.

Mass Spectrometry

Mass spectrometry provides valuable information for structural confirmation of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. The expected mass spectral features include:

-

Molecular ion peak at m/z 222, corresponding to the molecular weight of the compound.

-

Fragmentation patterns showing characteristic losses, such as the ethoxy group (resulting in a fragment at m/z 177) and further fragmentation of the pyrazole ring structure.

-

Distinctive isotope patterns influenced by the presence of fluorine atoms.

High-resolution mass spectrometry would provide precise molecular formula confirmation, while tandem MS/MS experiments could offer detailed structural insights through fragmentation pathway analysis.

Research Findings and Future Directions

Current Research Status

The current research landscape surrounding ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate and related compounds indicates ongoing interest in the development of efficient synthetic methodologies and exploration of biological applications. The work on practical synthetic methods for functionalized trifluoromethylated pyrazoles demonstrates progress in addressing synthetic challenges .

The development of regioselective synthetic approaches represents a significant advancement in the field, allowing for more efficient access to specifically substituted pyrazole scaffolds. Additionally, the investigation of functional group modifications through techniques such as lithiation, bromination, and direct ortho-metalation provides versatile tools for structural diversification .

Challenges and Limitations

The development and application of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate face several challenges:

-

Regioselectivity in synthesis remains a significant challenge, particularly when attempting to directly introduce the trifluoromethyl group at the desired position.

-

The scale-up of synthetic procedures presents technical difficulties, especially concerning the handling of trifluoromethylated reagents and the separation of regioisomeric mixtures.

-

Limited data on the toxicological profile and environmental impact of the compound may hinder its application in certain fields.

-

Competition with alternative fluorinated heterocycles that may offer similar properties with easier synthetic access or improved biological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume